molecular formula C20H26N4O2 B4038820 5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

Cat. No.: B4038820
M. Wt: 354.4 g/mol
InChI Key: MQKNWGSOWWXQSZ-UHFFFAOYSA-N
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Description

5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Research on related compounds, such as 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles and carboxamides, highlights the diverse synthetic routes and chemical reactivity of pyrazolo[1,5-a][1,4]diazepine derivatives. These compounds are synthesized through intramolecular cyclocondensation and can be further modified to produce various functional groups, indicating their versatility in chemical synthesis (Kemskii et al., 2014).

Chemical Modification for Drug Discovery

  • The development of N-heterocycle-fused tetrahydro-1,4-diazepinones showcases the potential of this chemical class in creating structurally diverse molecules with potential pharmacological activities. These compounds are synthesized using a regioselective strategy, demonstrating the adaptability of the pyrazolo[1,5-a][1,4]diazepine scaffold in medicinal chemistry (Dzedulionytė et al., 2022).

Potential Therapeutic Applications

  • While specific applications for the mentioned compound were not directly found, research on structurally related compounds within the pyrazolo[1,5-a][1,4]diazepine class suggests their exploration in areas such as antibacterial activity. For example, novel derivatives have shown antimicrobial activity against resistant strains, indicating their potential as scaffolds for developing new antimicrobial agents (Sheikhi-Mohammareh et al., 2020).

Properties

IUPAC Name

5-methyl-N-[[1-(phenoxymethyl)cyclopropyl]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-23-10-5-11-24-16(13-23)12-18(22-24)19(25)21-14-20(8-9-20)15-26-17-6-3-2-4-7-17/h2-4,6-7,12H,5,8-11,13-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKNWGSOWWXQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C(=CC(=N2)C(=O)NCC3(CC3)COC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 4
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 5
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide

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